molecular formula C9H16O B13132713 (R)-1-((1S,2R,4R)-Bicyclo[2.2.1]heptan-2-yl)ethanol

(R)-1-((1S,2R,4R)-Bicyclo[2.2.1]heptan-2-yl)ethanol

Cat. No.: B13132713
M. Wt: 140.22 g/mol
InChI Key: BTAZDKRYLLXTRA-HXFLIBJXSA-N
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Description

®-1-((1S,2R,4R)-Bicyclo[221]heptan-2-yl)ethanol is a chiral compound with a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-((1S,2R,4R)-Bicyclo[2.2.1]heptan-2-yl)ethanol typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the reduction of a ketone precursor using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of ®-1-((1S,2R,4R)-Bicyclo[2.2.1]heptan-2-yl)ethanol may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of chiral catalysts and advanced purification techniques ensures the high enantiomeric purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-1-((1S,2R,4R)-Bicyclo[2.2.1]heptan-2-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: Conversion to the corresponding ketone or aldehyde.

    Reduction: Further reduction to the corresponding alkane.

    Substitution: Nucleophilic substitution reactions at the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromium trioxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products

    Oxidation: The major products are ketones or aldehydes.

    Reduction: The major product is the corresponding alkane.

    Substitution: The major products are substituted ethers or amines.

Scientific Research Applications

®-1-((1S,2R,4R)-Bicyclo[2.2.1]heptan-2-yl)ethanol has several scientific research applications:

    Chemistry: Used as a chiral building block in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a chiral auxiliary in pharmaceutical synthesis.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of ®-1-((1S,2R,4R)-Bicyclo[2.2.1]heptan-2-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique stereochemistry allows it to fit into chiral active sites, influencing biochemical pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-((1S,2R,4R)-Bicyclo[2.2.1]heptan-2-yl)ethanol
  • ®-1-((1S,2R,4R)-Bicyclo[2.2.1]heptan-2-yl)propanol
  • ®-1-((1S,2R,4R)-Bicyclo[2.2.1]heptan-2-yl)methanol

Uniqueness

®-1-((1S,2R,4R)-Bicyclo[2.2.1]heptan-2-yl)ethanol is unique due to its specific stereochemistry and the presence of a hydroxyl group, which allows for diverse chemical modifications and applications. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution processes.

Properties

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

(1R)-1-[(1S,2R,4R)-2-bicyclo[2.2.1]heptanyl]ethanol

InChI

InChI=1S/C9H16O/c1-6(10)9-5-7-2-3-8(9)4-7/h6-10H,2-5H2,1H3/t6-,7-,8+,9+/m1/s1

InChI Key

BTAZDKRYLLXTRA-HXFLIBJXSA-N

Isomeric SMILES

C[C@H]([C@@H]1C[C@@H]2CC[C@H]1C2)O

Canonical SMILES

CC(C1CC2CCC1C2)O

Origin of Product

United States

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